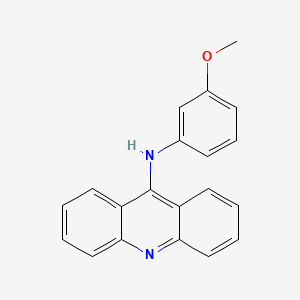
N-(3-methoxyphenyl)acridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)acridin-9-amine: is a derivative of acridine, a class of organic compounds known for their wide range of biological and physical properties. Acridine derivatives have been actively researched for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities . The unique chemical structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ullmann Condensation: One common method for synthesizing N-(3-methoxyphenyl)acridin-9-amine involves the Ullmann condensation of 2-chlorobenzoic acid with 3-methoxyaniline.
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale Ullmann condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. These methods may also incorporate continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxyphenyl)acridin-9-amine can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for acridine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: Functionalized acridine derivatives with enhanced biological activity.
Scientific Research Applications
Biology: In biological research, this compound is investigated for its ability to intercalate into DNA, making it a valuable tool for studying DNA interactions and developing DNA-targeted therapies .
Medicine: The compound has shown promise as an anticancer agent, exhibiting cytotoxic activity against various cancer cell lines. It is also being explored for its potential antiviral and antimicrobial properties .
Industry: Acridine derivatives, including N-(3-methoxyphenyl)acridin-9-amine, are used in the production of dyes, fluorescent materials, and other industrial applications due to their unique photophysical properties .
Mechanism of Action
The primary mechanism of action for N-(3-methoxyphenyl)acridin-9-amine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to cytotoxic effects in cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its anticancer activity by inducing oxidative stress in cancer cells .
Comparison with Similar Compounds
Amsacrine (m-AMSA): A well-known acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with anticancer properties, known for its ability to inhibit topoisomerase I and II.
Triazoloacridone (C-1305): A derivative with potent anticancer activity, currently under clinical investigation.
Uniqueness: N-(3-methoxyphenyl)acridin-9-amine stands out due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential for functionalization. This makes it a versatile compound for developing new therapeutic agents and studying DNA interactions .
Properties
Molecular Formula |
C20H16N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)acridin-9-amine |
InChI |
InChI=1S/C20H16N2O/c1-23-15-8-6-7-14(13-15)21-20-16-9-2-4-11-18(16)22-19-12-5-3-10-17(19)20/h2-13H,1H3,(H,21,22) |
InChI Key |
KGQXALVHBONKAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)


![N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)
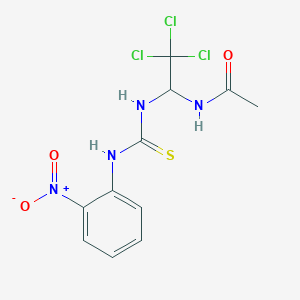
![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)
![phenyl 4-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11710844.png)
![methyl 2-{4-[(decyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11710853.png)
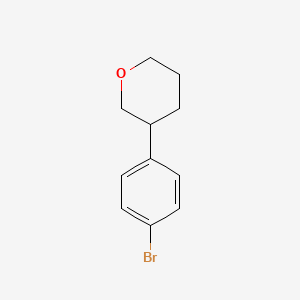
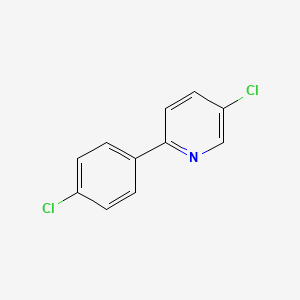
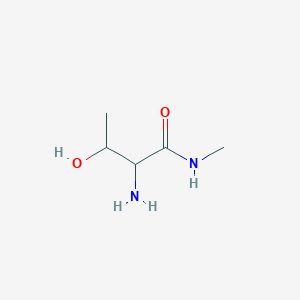
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-ethoxy-6-nitrophenol](/img/structure/B11710869.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11710871.png)
